4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole
Description
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a bromine atom at the 4-position, a sec-butyl group at the 1-position, and a methoxymethyl substituent at the 5-position. The methoxymethyl group introduces both steric bulk and polarity, influencing the compound’s solubility and intermolecular interactions . Its synthesis typically involves cyclization of β-dicarbonyl precursors followed by functionalization, as seen in related pyrazole derivatives . Structural elucidation via NMR (¹H and ¹³C) confirms the regiochemistry, with distinct signals for the methoxymethyl protons (δ ~3.25–4.36 ppm) and bromophenyl aromatic protons (δ ~7.50–7.70 ppm) .
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-5-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-4-7(2)12-9(6-13-3)8(10)5-11-12/h5,7H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAODQRKCVQTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or diketone, under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the sec-butyl group: This can be done via alkylation using sec-butyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the methoxymethyl group: This step involves the reaction of the pyrazole compound with methoxymethyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or styryl derivatives.
Scientific Research Applications
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe or ligand in biochemical assays and studies.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine atom and the methoxymethyl group can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The table below compares key structural analogues, highlighting substituent variations and their impacts:
Key Observations:
- Polarity: The methoxymethyl group enhances polarity compared to trifluoromethyl or methyl groups, improving aqueous solubility .
- Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity at the pyrazole ring, whereas methoxymethyl acts as a moderate electron donor .
Physicochemical Properties
- Solubility: The methoxymethyl group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely alkyl-substituted analogues like 4-bromo-1-ethyl-5-methyl-1H-pyrazole .
- Thermal Stability: Bromine at the 4-position increases molecular weight and melting points (mp ~185–186°C for acetamide derivatives ) compared to chloro analogues (mp ~165–166°C ).
Biological Activity
4-Bromo-1-sec-butyl-5-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its applications in various therapeutic areas, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article synthesizes the available research findings on the biological activity of this compound, supported by data tables and case studies.
This compound is characterized by the following chemical structure:
The presence of the bromine atom and the methoxymethyl group contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, and ion channels. These interactions can modulate various physiological processes, leading to therapeutic effects. The exact pathways remain under investigation but are believed to involve:
- Antimicrobial Activity : Inhibition of bacterial growth through disruption of cell membrane integrity.
- Anti-inflammatory Effects : Modulation of inflammatory pathways by inhibiting pro-inflammatory cytokines.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains using agar diffusion and broth microdilution methods. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Bacillus subtilis | 16 | 32 |
| Enterococcus faecalis | 15 | 64 |
| Streptococcus pyogenes | 20 | 16 |
These findings indicate a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity against several phytopathogenic fungi. The results are presented in Table 2.
| Fungal Strain | Inhibition Percentage (%) |
|---|---|
| Fusarium oxysporum | 85 |
| Botrytis cinerea | 78 |
| Rhizoctonia solani | 90 |
The compound demonstrated moderate to excellent antifungal activity, suggesting its potential use in agricultural applications.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was assessed through in vitro assays measuring nitric oxide production in LPS-stimulated macrophages. The results indicated a significant reduction in nitric oxide levels at concentrations as low as 10 µM, demonstrating its efficacy as an anti-inflammatory agent.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including our compound of interest:
- Cancer Treatment : A study investigated the cytotoxic effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with bromine substituents exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further exploration.
- Synergistic Antibacterial Activity : A recent investigation into pyrazole amides revealed that certain derivatives exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall antibacterial efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
